(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
説明
This compound is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with a 3-methyl group and a 4-position N-benzyl-N-ethylsulfamoyl moiety. The Z-configuration indicates the spatial arrangement of the imine group relative to the benzamide core.
特性
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(28)25-24-26(2)21-11-7-8-12-22(21)31-24/h4-16H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWPSUVESQLIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anti-inflammatory effects, and interactions with various biological targets.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C22H24N2O2S
- Molecular Weight : 396.50 g/mol
Antioxidant Activity
Recent studies have indicated that compounds similar to (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit potent antioxidant properties. For instance, certain benzamide derivatives have shown significant radical scavenging activity using assays such as DPPH and ABTS:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 93.75 ± 0.47 | 7.12 ± 2.32 |
| Compound B | 88.00 ± 1.00 | 10.50 ± 1.50 |
These findings suggest that the structural features of benzamide derivatives contribute to their ability to neutralize free radicals, thereby providing protective effects against oxidative stress .
Anti-inflammatory Effects
In addition to antioxidant properties, (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been evaluated for its anti-inflammatory activity. Compounds with similar sulfonamide groups have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro.
Case Study Example :
In a controlled study, a series of sulfonamide derivatives were tested for their ability to reduce inflammation in rat mesangial cells. The results indicated that compounds containing the benzyl and ethylsulfamoyl moieties significantly reduced the levels of TNF-alpha and IL-6, suggesting a potential mechanism for their anti-inflammatory action .
Interaction with Biological Targets
The interaction of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide with key biological receptors has also been investigated. Preliminary data suggest that it may act as an antagonist for certain nuclear receptors involved in metabolic regulation, similar to other benzamide derivatives that have been characterized as selective antagonists for FXRα (Farnesoid X receptor alpha) .
科学的研究の応用
Biological Activities
Recent studies have highlighted the biological potential of compounds related to benzothiazole and sulfamoyl groups, which are integral to the structure of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi, suggesting that (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may also possess similar activities. A study demonstrated that benzothiazole derivatives can disrupt microbial cell walls, enhancing their effectiveness as antimicrobial agents .
Anti-inflammatory Properties
Benzothiazole derivatives have been investigated for their anti-inflammatory effects. Compounds with sulfamoyl groups have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This suggests that (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could be developed as a therapeutic agent for inflammatory diseases .
Anticancer Potential
The anticancer properties of similar compounds have been explored extensively. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide may enhance its ability to target cancer cell pathways effectively .
Synthesis and Derivatives
The synthesis of (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves multi-step organic reactions, often utilizing starting materials such as benzothiazole derivatives and sulfamoyl chlorides. The strategic manipulation of reaction conditions can yield various derivatives with enhanced biological activities.
Case Studies
- Synthesis Methodology : A detailed synthesis pathway was reported where benzothiazole was reacted with various amines under controlled conditions to yield sulfonamide derivatives with promising bioactivities .
- Biological Evaluation : In vitro studies on synthesized benzothiazole derivatives showed significant inhibition of cancer cell proliferation, particularly in breast and colon cancer cell lines, indicating the potential of these compounds in oncological applications .
類似化合物との比較
Key Research Findings and Limitations
Synthetic Flexibility : The benzo[d]thiazole and thiadiazole cores allow diverse substitutions, enabling tuning of physicochemical properties (e.g., melting points, solubility) .
Activity Gaps : While enzyme inhibition is hypothesized for the target compound, direct biological data are absent in the evidence. Analogs like 8a and 8b focus on synthetic routes rather than bioactivity .
Contradictions : Fluorine substituents () may enhance metabolic stability but reduce polarity compared to the target’s methyl group, highlighting trade-offs in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
